molecular formula C22H27BrN2O2 B3850562 1-(2-bromo-4,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(2-bromo-4,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B3850562
M. Wt: 431.4 g/mol
InChI Key: GMSWLKMEGUYITD-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromo-4,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using a specific method and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the inhibition of various enzymes and proteins that play a crucial role in the growth and proliferation of cancer cells and fungi. The compound binds to specific sites on these enzymes and proteins, thereby inhibiting their activity and leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-bromo-4,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal strains, and reduce inflammation in various animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-bromo-4,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments include its potential applications in various fields of research, its ability to inhibit the growth of cancer cells and fungi, and its low toxicity. The limitations include the need for specific conditions for synthesis, the need for further research to determine its efficacy in vivo, and the lack of information regarding its long-term effects.

Future Directions

The future directions for research on 1-(2-bromo-4,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine include the determination of its efficacy in vivo, the study of its potential applications in other fields such as antimicrobial and antiviral research, and the development of more effective synthesis methods. Additionally, further studies are needed to determine the long-term effects and potential side effects of the compound.
In conclusion, 1-(2-bromo-4,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a promising compound that has shown potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an important compound for further study.

Scientific Research Applications

1-(2-bromo-4,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, and research has shown that it inhibits the growth of cancer cells by inducing apoptosis. The compound has also been studied for its antifungal properties and has shown promising results in inhibiting the growth of various fungal strains.

properties

IUPAC Name

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O2/c1-26-21-15-19(20(23)16-22(21)27-2)17-25-13-11-24(12-14-25)10-6-9-18-7-4-3-5-8-18/h3-9,15-16H,10-14,17H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSWLKMEGUYITD-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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